molecular formula C17H25N3O5S B14034241 (4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

(4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B14034241
M. Wt: 383.5 g/mol
InChI Key: FSTGLKRHSQANLP-PQTSNVLCSA-N
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Description

The compound "(4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid" is a β-lactam antibiotic belonging to the carbapenem class. Its core structure comprises a bicyclo[3.2.0]hept-2-ene system with a β-lactam ring, critical for antibacterial activity. Key structural features include:

  • Stereochemistry: The 4R,5S,6S configuration ensures proper binding to penicillin-binding proteins (PBPs) .
  • Substituents:
    • A (2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-ylsulfanyl group at position 3, enhancing stability against β-lactamases .
    • A (1R)-1-hydroxyethyl group at position 6, contributing to resistance against hydrolytic enzymes .
  • Molecular Formula: C₁₇H₂₅N₃O₅S (MW: 383.463) .

Properties

Molecular Formula

C17H25N3O5S

Molecular Weight

383.5 g/mol

IUPAC Name

(4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-10-6-5-9(18-10)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1

InChI Key

FSTGLKRHSQANLP-PQTSNVLCSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3CC[C@H](N3)C(=O)N(C)C)C(=O)O)[C@@H](C)O

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CCC(N3)C(=O)N(C)C)C(=O)O)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves several steps, each requiring specific reaction conditions. The process typically begins with the preparation of the pyrrolidine ring, followed by the introduction of the dimethylcarbamoyl group. Subsequent steps involve the formation of the bicyclic heptene structure and the incorporation of the sulfanyl and hydroxyethyl groups. Each step requires precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of reaction parameters, as well as the use of advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the bicyclic structure can be reduced to form an alcohol.

    Substitution: The dimethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, the compound is studied for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in structural biology and biochemistry.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. This interaction is mediated by the compound’s functional groups, which form hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Key Structural Variations and Pharmacological Implications

The following table compares the target compound with structurally related β-lactams:

Compound Name / ID Molecular Formula Substituent at Position 3 Substituent at Position 6 Molecular Weight Key Features
Target Compound () C₁₇H₂₅N₃O₅S (2S,5S)-5-(Dimethylcarbamoyl)pyrrolidin-2-ylsulfanyl (1R)-1-hydroxyethyl 383.463 Broad-spectrum activity; resistant to class A/C β-lactamases due to dimethylcarbamoyl group .
(5R,6S)-6-((R)-1-Hydroxyethyl)-3-(((S)-1-(1-iminoethyl)pyrrolidin-3-yl)thio)-7-oxo-... () C₁₅H₂₁N₃O₄S (S)-1-(1-iminoethyl)pyrrolidin-3-ylsulfanyl (R)-1-hydroxyethyl 339.41 Lower MW; iminoethyl group may reduce metabolic stability compared to dimethylcarbamoyl .
(5R,6S)-6-((R)-1-Hydroxyethyl)-7-oxo-3-((5-oxopyrrolidin-2-yl)methyl)-4-thia-... () C₁₃H₁₆N₂O₅S (5-oxopyrrolidin-2-yl)methyl (R)-1-hydroxyethyl 312.34 Simplified pyrrolidine substituent; reduced steric bulk may lower β-lactamase resistance .
(4R,5S,6S)-3-(((3S,5S)-5-(((N-((E)-(Dimethylamino)methylene)sulfamoyl)... () C₂₀H₂₈N₆O₇S₂ Complex sulfamoyl-dimethylamino methylene group (R)-1-hydroxyethyl 552.65 Extended substituent enhances binding to PBPs but increases susceptibility to enzymatic cleavage .
(2S,5R,6R)-6-[[(2S)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-... () C₁₉H₂₃N₃O₆S 3,3-dimethyl 4-hydroxyphenylacetyl amino 421.47 Penicillin-like structure; narrower spectrum targeting Gram-positive bacteria .

Stereochemical and Functional Group Analysis

  • Stereochemistry :

    • The target compound’s 4R,5S,6S configuration is conserved in active carbapenems (e.g., imipenem). describes a stereoisomer with differing configurations (3S,5S vs. 2S,5S in the pyrrolidine ring), which likely reduces β-lactamase stability .
    • The (1R)-1-hydroxyethyl group at position 6 is critical; inversion to (1S) (as in some penems) diminishes activity .
  • Substituent Effects: Dimethylcarbamoyl Group: The target’s pyrrolidinylsulfanyl group with a dimethylcarbamoyl moiety () provides steric hindrance against β-lactamases, unlike simpler carbamoyl groups (e.g., 3-carboxyphenyl in ) .

Pharmacokinetic and Pharmacodynamic Profiles

  • Stability: The dimethylcarbamoyl group in the target compound enhances serum stability compared to analogs with hydrolytically labile groups (e.g., iminoethyl in ) .
  • Antibacterial Spectrum :
    • The target compound’s broad spectrum contrasts with ’s penicillin-like compound, which is more effective against Gram-positive bacteria .
    • ’s bulky substituent may extend activity to multidrug-resistant strains but could reduce membrane permeability .

Biological Activity

The compound (4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, commonly referred to as a derivative of carbapenem antibiotics, has garnered significant attention due to its biological activity against various bacterial strains. This article delves into its synthesis, antimicrobial properties, and potential therapeutic applications.

PropertyValue
CAS Number 166901-45-7
Molecular Formula C34H50N6O10S2
Molar Mass 766.93 g/mol
Density 1.47 g/cm³ (predicted)

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties, particularly against multi-drug resistant bacteria. Its mode of action primarily involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. Studies have shown effectiveness against:

  • Extended-Spectrum Beta-Lactamase (ESBL) producing bacteria
  • Gram-positive and Gram-negative bacteria

Case Study: Efficacy Against Infections

A study published in PLOS One assessed the compound's efficacy in treating severe infections such as bacterial meningitis and skin infections. The results demonstrated that it is a preferred treatment option for community-acquired pneumonia and urinary tract infections due to its broad-spectrum activity against resistant strains .

Synthesis and Derivatives

The synthesis of this compound involves complex chemical reactions that yield various derivatives with enhanced pharmacokinetic properties. For instance, modifications such as the introduction of glycerol esters have been shown to improve its antibacterial effectiveness .

Research Findings on Derivatives

A comparative study highlighted that derivatives of the compound exhibited better solubility and absorption characteristics, which are critical for effective therapeutic use. The study also suggested that certain esters derived from this compound possess additional antifungal and anticancer activities .

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding interactions between the compound and bacterial enzymes. These studies reveal crucial insights into how structural modifications can enhance binding affinity and inhibit target enzymes effectively.

Potential Therapeutic Applications

Given its robust antimicrobial profile, this compound holds promise for various therapeutic applications:

  • Bacterial Infections : Effective in treating infections caused by resistant strains.
  • Cancer Therapy : Preliminary findings suggest potential anticancer properties.
  • Anti-inflammatory Applications : Some derivatives may exhibit anti-inflammatory effects.

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